Terazosin hydrochloride dihydrate
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Overview
Description
Terazosin hydrochloride dihydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an alpha-1 adrenergic receptor antagonist, which makes it useful in the treatment of conditions such as hypertension and benign prostatic hyperplasia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terazosin hydrochloride dihydrate involves several steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and cyanogen bromide to form 3,4-dimethoxy-6-aminoquinazoline.
Intermediate Formation: This intermediate is then reacted with piperazine to form 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine.
Final Product: The final step involves the reaction of this intermediate with oxalyl chloride and tetrahydrofuran to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the quinazoline ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and piperazines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, it is studied for its interactions with alpha-1 adrenergic receptors. This makes it a valuable tool in pharmacological research, particularly in understanding receptor-ligand interactions.
Medicine
Medically, it is used in the treatment of hypertension and benign prostatic hyperplasia due to its ability to relax smooth muscle tissue.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals. Its synthesis and reactions are studied to improve production methods and develop new drugs .
Mechanism of Action
The compound exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition prevents the usual action of norepinephrine on these receptors, leading to vasodilation and reduced blood pressure. The molecular targets include the alpha-1 receptors on vascular smooth muscle cells, and the pathways involved include the inhibition of the phosphatidylinositol-calcium second messenger system .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used for similar medical conditions.
Terazosin: Similar in structure and function, used primarily for hypertension and benign prostatic hyperplasia.
Doxazosin: Also an alpha-1 blocker with a longer half-life, used for similar indications.
Uniqueness
Terazosin hydrochloride dihydrate is unique due to its specific binding affinity and selectivity for alpha-1 adrenergic receptors. Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNOTLRCUQCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70024-40-7 |
Source
|
Record name | Terazosin monohydrochloride dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70024-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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